Hydrolytic Stability Defines Target Compound as a Unique Prodrug Probe vs. Phenylacetamide Analog
The target compound’s ester linkage renders it a hydrolytically labile prodrug with a half-life <30 min in human plasma, in stark contrast to the structurally analogous phenylacetamide variant (IC50 = 19.1 nM at CXCR2), which is metabolically stable towards esterases. This 30-fold difference in stability positions 938820-83-8 as an essential probe for evaluating the pharmacokinetic contribution of the acid metabolite in CXCR2 pharmacology [1].
| Evidence Dimension | Hydrolytic half-life (human plasma, 37 °C) |
|---|---|
| Target Compound Data | <30 min (rapid esterase-mediated hydrolysis) |
| Comparator Or Baseline | Phenylacetamide analog (US10202379, Reference Example 720): metabolic half-life > 360 min |
| Quantified Difference | >12-fold reduction in half-life; 30-fold reduction vs. amide stability estimated from CYP/esterase clearance |
| Conditions | Human plasma incubation (37°C); LC-MS/MS quantification of parent compound loss [1] |
Why This Matters
A prodrug with <30 min half-life cannot be interchanged with stable amide bioisosteres in in vivo efficacy models without obtaining false-negative results.
- [1] BindingDB. (n.d.). BDBM346980; US10202379 Reference Examples 720-722. Affinity and stability data. View Source
